molecular formula C17H26N2O6 B2449394 (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate CAS No. 1421482-33-8

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate

Cat. No. B2449394
M. Wt: 354.403
InChI Key: YQCSLJDGLQTCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of this compound would involve understanding the spatial arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry could be used for this purpose .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and reactivity. These properties could be predicted using computational chemistry or determined experimentally .

Scientific Research Applications

Synthesis and Imaging Applications

One notable application is in the development of new potential Positron Emission Tomography (PET) agents for imaging, such as in the study of Parkinson's disease. The synthesis of a compound closely related to the one , [11C]HG-10-102-01, was achieved through a multi-step process involving methylation and was used for imaging the LRRK2 enzyme in Parkinson's disease models (Min Wang et al., 2017).

Catalytic Oxidation Processes

In catalysis, compounds structurally similar to the one mentioned have been explored for their potential in oxidative dehydrogenation processes. For instance, the oxidative dehydrogenation of methanol to produce methyl formate, a key industrial process, was studied using various catalytic systems. These studies provide insights into the reaction mechanisms and the role of different functional groups in catalytic efficiency (David M. Pearson & R. Waymouth, 2009).

Photo-Oxidation Studies

Photo-oxidation of methanol to methyl formate on TiO2 surfaces has been investigated, demonstrating the sequential photo-oxidation steps leading to methyl formate production. This research highlights the importance of surface and near-surface defects in the photochemical process and provides a deeper understanding of TiO2 photochemistry (K. R. Phillips et al., 2013).

Organic Synthesis and Heterocyclic Chemistry

In organic synthesis, compounds similar to the one have been utilized in the synthesis of morpholinone heterocycles and other complex organic molecules. These studies offer insights into the reactivity of such compounds and their potential applications in the synthesis of biologically active molecules (E. Phillips, Troy E. Reynolds, & K. Scheidt, 2008).

Reaction Pathway Studies

Research into the reaction pathways of related compounds has shed light on the mechanisms involved in the formation of key intermediates such as methoxy and formate groups during catalytic and photochemical processes. This fundamental knowledge aids in the design of more efficient catalytic systems and the optimization of reaction conditions for industrial applications (K. S. Korzhenko et al., 2019).

properties

IUPAC Name

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.CH2O2/c1-17(6-8-19)11-14-12-22-9-7-18(14)16(20)13-4-3-5-15(10-13)21-2;2-1-3/h3-5,10,14,19H,6-9,11-12H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCSLJDGLQTCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2=CC(=CC=C2)OC.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxyphenyl)methanone formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.